Benzenehexathiol

描述

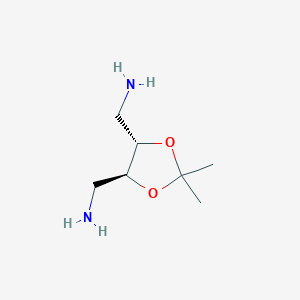

Benzenehexathiol, also known as 1,2,3,4,5,6-benzenehexathiol, is an organic compound with the molecular formula C6H6S6. It is characterized by a benzene ring substituted with six thiol groups (-SH). This compound is notable for its high sulfur content and unique chemical properties, making it a subject of interest in various fields of scientific research .

作用机制

Target of Action

Benzenehexathiol (BHT) is primarily targeted in the field of electrochemistry, where it exhibits outstanding properties due to the potential redox reactions of its constituent atoms . The primary targets of BHT are cuprous ions, sulfur species, and benzene rings .

Mode of Action

BHT interacts with its targets through redox reactions . In the context of metal-organic frameworks (MOFs), BHT can form conductive MOFs with transition metals, such as copper (Cu-BHT), which exhibit outstanding electrochemical properties . These properties are attributed to the potential redox reactions of the cuprous ions, sulfur species, and benzene rings of Cu-BHT .

Biochemical Pathways

It’s known that bht plays a crucial role in the hydrogen evolution reaction (her) in electrocatalysts . Sulfur atoms in BHT are the predominant active sites for this reaction .

Pharmacokinetics

Its molecular formula is c6h6s6 , and it’s known to interact with other substances in electrochemical reactions .

Result of Action

The primary result of BHT’s action is its contribution to outstanding electrochemical properties in conductive MOFs . For instance, in the case of Cu-BHT, it can exhibit improved lithium-ion diffusion kinetics and sufficient redox sites . This leads to high capacity anode materials for lithium-ion batteries .

Action Environment

The action, efficacy, and stability of BHT can be influenced by various environmental factors. For instance, the compact texture of Cu-BHT can limit its specific capacity . By fabricating composite materials like reduced graphene oxide/cu-bht, the dense feature of cu-bht can be improved, leading to better performance .

生化分析

Biochemical Properties

BHT exhibits outstanding electrochemical properties due to the potential redox reactions of the cuprous ions, sulfur species, and benzene rings of Cu–BHT . Its compact texture limits its specific capacity .

Molecular Mechanism

It is known that it can exhibit outstanding electrochemical properties due to the potential redox reactions of the cuprous ions, sulfur species, and benzene rings of Cu–BHT .

准备方法

Synthetic Routes and Reaction Conditions: Benzenehexathiol can be synthesized through several methods. One common approach involves the reaction of benzenehexachloride with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of its applications. the synthesis can be scaled up using similar methods as in laboratory settings, with careful control of reaction conditions to ensure high purity and yield .

化学反应分析

Types of Reactions: Benzenehexathiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfides or polysulfides, depending on the reaction conditions.

Reduction: Reduction of this compound typically involves the cleavage of disulfide bonds to regenerate the thiol groups.

Substitution: The thiol groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products:

Oxidation: Disulfides and polysulfides.

Reduction: Regenerated this compound.

Substitution: Various alkyl or acyl derivatives

科学研究应用

Benzenehexathiol has a wide range of applications in scientific research:

相似化合物的比较

Benzenehexachloride: Similar in structure but with chlorine atoms instead of thiol groups.

Benzenehexathiolate: A derivative where the thiol groups are deprotonated.

Benzenehexasulfide: Contains sulfur atoms in place of thiol groups

Uniqueness: Benzenehexathiol is unique due to its high sulfur content and the presence of multiple thiol groups, which confer distinct redox properties and the ability to form strong metal-sulfur bonds. These characteristics make it particularly valuable in the synthesis of MOFs and other advanced materials .

属性

IUPAC Name |

benzene-1,2,3,4,5,6-hexathiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGVNJDFTHQFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1S)S)S)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400295 | |

| Record name | Benzenehexathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62968-45-0 | |

| Record name | Benzenehexathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Benzenehexathiol?

A1: this compound (BHT) has a molecular formula of C6H6S6 and a molecular weight of 282.44 g/mol.

Q2: How does this compound interact with metal ions?

A2: BHT acts as a ligand, readily coordinating with metal ions through its six thiol groups. This interaction forms the basis for various metal-organic frameworks (MOFs) and coordination polymers. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What spectroscopic techniques are used to characterize this compound and its derivatives?

A3: Researchers commonly use a range of spectroscopic techniques to characterize BHT and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and purity, especially 13C NMR for characterizing the aromatic carbon backbone and confirming successful functionalization with thiol groups. [, ]

- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states, particularly for studying the sulfur atoms in BHT and its metal complexes. [, ]

- Raman Spectroscopy: To identify specific vibrational modes, such as disulfide bonds, aromatic C-S, and C-C bonds, offering insights into the structural changes upon complexation or during electrochemical reactions. [, ]

- Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: To investigate electronic transitions and optical properties, useful for characterizing ligand-to-metal charge transfer bands and evaluating the potential for electrochromic applications. [, ]

Q4: What are the advantages of using this compound in constructing 2D materials?

A4: BHT's planar structure and six symmetrically positioned thiol groups make it ideal for building highly ordered 2D networks. These 2D BHT-based materials often exhibit interesting electronic properties, making them attractive for applications like electronics and sensors. [, , , , , , , , ]

Q5: How does the choice of metal ion affect the properties of this compound-based MOFs?

A5: The metal ion significantly influences the resulting MOF's structure and properties. For example, Ni3(BHT)2 exhibits metallic behavior, while Pb-BHT networks demonstrate semiconducting properties. The metal choice also affects the material's catalytic activity, conductivity, and stability. [, , , ]

Q6: Is this compound stable under ambient conditions?

A6: BHT is known for its sensitivity to oxidation. While manageable in controlled environments, researchers have developed strategies like using inert atmospheres and incorporating stabilizing agents to mitigate this issue. [, ]

Q7: What are the potential applications of this compound-based materials in energy storage?

A7: Researchers are exploring BHT-based materials as electrode materials for batteries and supercapacitors. Their high conductivity, potential for redox reactions, and ability to form layered structures make them promising candidates for enhancing energy storage capacity and performance. [, , , ]

Q8: Can this compound-based materials act as catalysts?

A8: Yes, studies have shown that BHT-based MOFs can exhibit catalytic activity for reactions like hydrogen evolution and oxygen evolution. The metal centers often serve as the active sites, while the BHT framework provides structural support and can influence electron transfer processes. [, , ]

Q9: Are there studies on using this compound-based materials for nitrogen reduction?

A9: Theoretical studies have explored the potential of transition metal-BHT frameworks for nitrogen fixation and ammonia synthesis, with Mo-BHT showing promise in silico. []

Q10: How is computational chemistry used to study this compound and its derivatives?

A10: Computational techniques like Density Functional Theory (DFT) calculations are essential for understanding the electronic structure, bonding, and properties of BHT-based materials. They assist in predicting electronic band structures, catalytic active sites, and potential for various applications. [, , , , , , , , ]

Q11: Have there been any QSAR (Quantitative Structure-Activity Relationship) studies on this compound-based materials?

A11: While QSAR studies specifically focused on BHT-based materials are limited, research exploring the relationship between structural modifications (e.g., metal ion substitution) and properties (e.g., conductivity, catalytic activity) contributes to building a SAR understanding. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

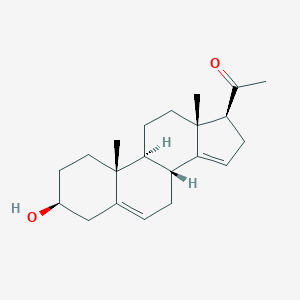

![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)